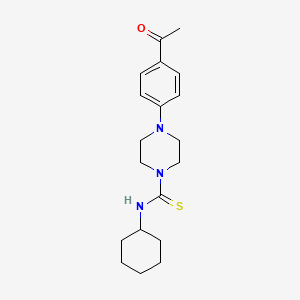
4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide, also known as TCB-2, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized by Thomas McLean in 1994 as a potential therapeutic agent for the treatment of various neurological disorders. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. In recent years, TCB-2 has gained attention as a research tool in the field of neuroscience, particularly in the study of the serotonergic system.
作用機序
4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide acts as a selective agonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the brain. Activation of the 5-HT2A receptor leads to the activation of intracellular signaling pathways, which ultimately result in changes in neuronal activity and neurotransmitter release. This compound has been shown to induce hallucinogenic effects in animal models and humans, which is thought to be mediated by its agonist activity at the 5-HT2A receptor.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and glutamate. It has been shown to increase the release of serotonin and dopamine in the prefrontal cortex and striatum, respectively, which are brain regions involved in reward processing and motivation. This compound has also been shown to enhance synaptic plasticity in the hippocampus, which is a brain region involved in learning and memory.
実験室実験の利点と制限
One of the main advantages of 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide as a research tool is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to selectively activate this receptor and study its effects on neuronal activity and behavior. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal models. Additionally, this compound has been shown to induce hallucinogenic effects in humans, which may limit its use in certain research settings.
将来の方向性
There are several potential future directions for research on 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide. One area of interest is the role of the serotonergic system in the pathophysiology of psychiatric disorders such as schizophrenia and depression. This compound has been shown to induce psychotic-like effects in humans, which may provide insights into the underlying mechanisms of these disorders. Another area of interest is the development of novel therapeutic agents that target the serotonergic system for the treatment of neurological and psychiatric disorders. This compound may serve as a useful starting point for the development of such agents. Finally, further research is needed to elucidate the long-term effects of this compound on neuronal function and behavior, particularly with respect to its potential to induce hallucinogenic effects.
合成法
The synthesis of 4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide involves a multi-step process starting from 4-acetylphenylhydrazine and cyclohexyl isothiocyanate. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the piperazine ring. The final product is obtained after purification by column chromatography and recrystallization. The yield of this compound is typically in the range of 30-40%.
科学的研究の応用
4-(4-acetylphenyl)-N-cyclohexyl-1-piperazinecarbothioamide has been used extensively as a research tool to investigate the role of the serotonergic system in various physiological and pathological processes. It has been shown to modulate the activity of the prefrontal cortex, hippocampus, and striatum, which are brain regions involved in cognition, memory, and reward processing. This compound has also been used to study the pathophysiology of psychiatric disorders such as schizophrenia and depression, as well as the mechanisms of action of psychoactive drugs such as LSD and psilocybin.
特性
IUPAC Name |
4-(4-acetylphenyl)-N-cyclohexylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3OS/c1-15(23)16-7-9-18(10-8-16)21-11-13-22(14-12-21)19(24)20-17-5-3-2-4-6-17/h7-10,17H,2-6,11-14H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLLRVSPQFZUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)acetic acid](/img/structure/B5756432.png)
![1,1'-[1-(4-anilinophenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5756437.png)
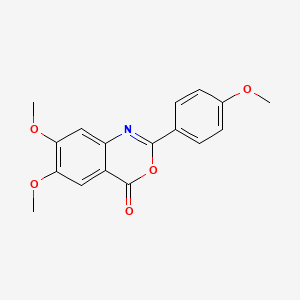
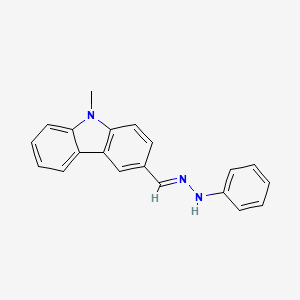
![2-[(2-pyrimidinylthio)methyl]benzonitrile](/img/structure/B5756451.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5756456.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5756472.png)
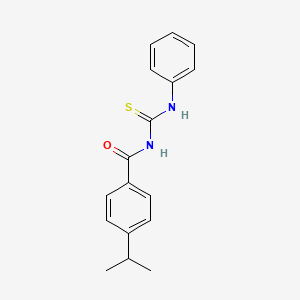
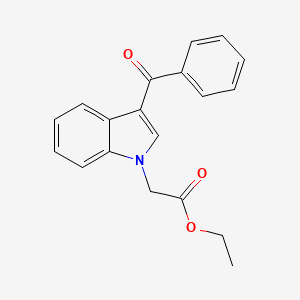
![ethyl 3,6-diamino-5-cyanothieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5756484.png)
![1-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B5756497.png)
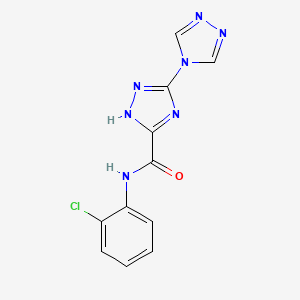
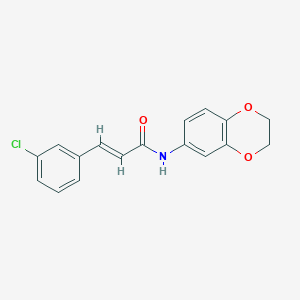
![2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide](/img/structure/B5756528.png)